Octafluoroadipoyl difluoride

Description

Thematic Context of Organofluorine Chemistry

Organofluorine chemistry, the study of organic compounds containing carbon-fluorine bonds, holds a significant position in modern science. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This is due to the unique characteristics of the fluorine atom, such as its small size and the highest electronegativity of all elements. numberanalytics.com These attributes lead to the formation of very strong and stable carbon-fluorine bonds. numberanalytics.com

The replacement of hydrogen with fluorine can lead to compounds with desirable properties like enhanced thermal stability, chemical inertness, and modified reactivity. numberanalytics.comwiley.com These characteristics have made organofluorine compounds valuable in a wide range of applications, including materials science, pharmaceuticals, and agrochemicals. numberanalytics.comabebooks.com The field continues to evolve, with ongoing research focused on developing new and more efficient methods for creating fluorinated molecules. numberanalytics.com

Significance of Perfluorinated Diacyl Fluorides as Pivotal Building Blocks

Within the broader field of organofluorine chemistry, perfluorinated diacyl fluorides are a particularly important class of molecules. These compounds are characterized by a fully fluorinated carbon chain with highly reactive acyl fluoride (B91410) groups at both ends. This bifunctional nature makes them exceptionally versatile building blocks in chemical synthesis.

Their primary significance lies in their role as monomers for the creation of advanced fluorinated polymers. The two reactive sites allow for the construction of long-chain polymers such as perfluoropolyethers and fluorinated polyesters, which exhibit exceptional chemical resistance and thermal stability. nih.gov Furthermore, perfluorinated diacyl fluorides can undergo various chemical transformations, including substitution and hydrolysis reactions. For instance, they can react with nucleophiles like alcohols or amines to form esters and amides, or with lithium halides to produce other perfluoroacyl halides, demonstrating their utility in synthesizing a wide array of complex fluorinated molecules. rsc.org

Research Landscape for Octafluoroadipoyl Difluoride

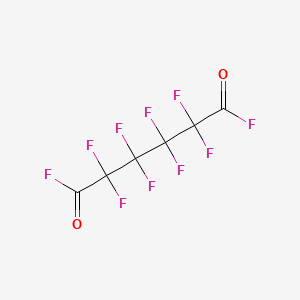

This compound is a prime example of a perfluorinated diacyl fluoride used in chemical research. It consists of a four-carbon perfluorinated chain flanked by two acyl fluoride (-COF) groups. Its structure makes it a valuable intermediate for synthesizing a variety of fluorinated substances.

Research involving this compound often centers on its use as a monomer in polymerization reactions to create high-performance fluoropolymers. lookchem.com These polymers are investigated for applications that demand materials with high thermal stability and chemical inertness, such as specialized coatings and membranes. Additionally, the compound is utilized in synthetic organic chemistry as a precursor for other fluorinated molecules through reactions at its acyl fluoride groups. For example, its reaction with certain reagents can yield other diacyl halides. rsc.org The study of such reactions helps in expanding the library of available fluorinated building blocks for developing new materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆F₁₀O₂ |

| Molecular Weight | 294.05 g/mol |

| Appearance | Clear Liquid |

| Boiling Point | 72 °C |

| Density | 1.666 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGCJTUAVVJFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191317 | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37881-62-2 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluorohexanedioyl difluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37881-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037881622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAFLUOROADIPOYL DIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BXU89U35Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Chemical Transformations Involving Octafluoroadipoyl Difluoride

Fundamental Reactivity Patterns of Perfluorinated Acyl Fluorides

Perfluorinated acyl fluorides, such as octafluoroadipoyl difluoride, exhibit distinct reactivity patterns governed by the strong electron-withdrawing effects of the fluorine atoms. These effects significantly influence the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

The carbon-fluorine bond in the acyl fluoride (B91410) group is exceptionally strong, which contributes to the relative stability of these compounds compared to other acyl halides like chlorides or bromides. cas.cn However, the cumulative inductive effect of the fluorine atoms along the carbon chain renders the carbonyl carbon highly electron-deficient and, therefore, very reactive towards nucleophiles. This enhanced electrophilicity is a hallmark of perfluorinated carbonyl compounds.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the primary reaction pathway for this compound and other perfluorinated acyl fluorides. This reaction proceeds via a tetrahedral intermediate, where a nucleophile attacks the carbonyl carbon, followed by the elimination of the fluoride leaving group. masterorganicchemistry.com Given that this compound has two such reactive sites, it can undergo substitution at one or both ends, depending on the stoichiometry of the reactants.

Common nucleophiles that react with perfluorinated acyl fluorides include:

Alcohols: Reaction with alcohols yields perfluorinated esters. This reaction is often catalyzed by a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

Amines: Primary and secondary amines readily react to form the corresponding perfluorinated amides. These reactions are typically fast and high-yielding due to the high reactivity of the acyl fluoride and the nucleophilicity of the amine.

Water: Hydrolysis of perfluorinated acyl fluorides, including this compound, occurs readily to produce the corresponding perfluorinated carboxylic acids. exfluor.com This reaction underscores the need for anhydrous conditions when handling these compounds if the acyl fluoride functionality is to be preserved.

The general mechanism for these reactions is the addition-elimination pathway, which is characteristic of nucleophilic acyl substitution. masterorganicchemistry.com

Polymerization Initiation Mechanisms

This compound can serve as a monomer in condensation polymerization reactions. For instance, its reaction with a difunctional nucleophile, such as a diol or a diamine, would lead to the formation of polyesters or polyamides, respectively. The resulting polymers would incorporate the perfluorinated backbone of the OADF molecule, imparting properties such as high thermal stability, chemical resistance, and low surface energy.

The general scheme for the formation of a perfluorinated polyester (B1180765) via polycondensation of this compound with a diol is depicted below:

n FOC(CF₂)₄COF + n HO-R-OH → [-OC(CF₂)₄CO-O-R-O-]n + 2n HF

This type of step-growth polymerization would proceed through successive nucleophilic acyl substitution reactions.

Investigation of Intermediates and Transition States

Detailed experimental or computational studies on the reaction intermediates and transition states specifically for this compound are scarce. However, insights can be drawn from computational studies on similar fluorinated molecules. nih.gov

For the nucleophilic acyl substitution reaction, the mechanism involves the formation of a tetrahedral intermediate. The stability and energy of this intermediate and the associated transition states are influenced by several factors:

Solvent Effects: The use of hydrogen-bond donor solvents can stabilize the leaving fluoride anion, thereby facilitating the substitution reaction. researchgate.net

Nature of the Nucleophile: The strength of the nucleophile affects the activation energy of the initial attack on the carbonyl carbon.

Fluorine Substitution: The high degree of fluorination in the backbone of this compound influences the electronic environment of the carbonyl group and the stability of the intermediates.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these aspects. Such studies on analogous perfluorinated acyl fluorides would involve calculating the geometries and energies of reactants, transition states, intermediates, and products to map out the potential energy surface of the reaction. These calculations would provide insights into the reaction kinetics and thermodynamics, elucidating the precise mechanism of chemical transformations involving this compound.

Applications in Polymer Chemistry and Advanced Materials Science Utilizing Octafluoroadipoyl Difluoride

Function as a Reactive Intermediate in Fluoropolymer Synthesis

As a reactive intermediate, octafluoroadipoyl difluoride serves as a foundational component for introducing perfluorinated segments into polymer chains. The acyl fluoride (B91410) groups are susceptible to nucleophilic attack, allowing for a variety of chemical transformations that lead to the formation of fluoropolymers.

While specific research detailing the direct use of this compound in the large-scale synthesis of common per- and polyfluoroalkyl substances (PFAS) is not extensively documented in the readily available literature, its chemical structure suggests its potential as a precursor. The perfluorinated carbon chain is a characteristic feature of many PFAS. Through reactions involving its acyl fluoride groups, this compound could theoretically be used to synthesize a variety of PFAS derivatives, such as diols, esters, and amides, which can then be further utilized in the production of fluorinated surfactants and polymers.

This compound's primary role in the polymerization of fluorine-containing monomers is that of an initiator or a chain transfer agent. Its ability to generate fluoride ions or other reactive species under specific conditions allows it to kickstart polymerization processes. A notable example is its application in the synthesis of perfluoropolyalkylethers, where it initiates the ring-opening polymerization of hexafluoropropylene oxide.

Synthesis of Specialized Fluorinated Polymer Architectures

The difunctional nature of this compound is particularly advantageous in the synthesis of specialized polymer architectures, enabling the creation of linear polymers with reactive end-groups and well-defined block copolymers.

Perfluoropolyalkylethers (PFPAEs) are a class of high-performance fluoropolymers known for their exceptional thermal stability, chemical inertness, and lubricating properties. This compound plays a key role in the synthesis of specific types of PFPAEs.

The synthesis of telechelic PFPAE oligomers can be achieved through the anionic ring-opening polymerization of hexafluoropropylene oxide (HFPO). nih.gov In this process, an alkoxide initiator is required. This initiator can be generated in situ through the reaction of a fluoride salt, such as cesium fluoride (CsF), with this compound in a suitable solvent like tetraglyme. nih.gov The resulting alkoxide then initiates the polymerization of HFPO. The octafluoroadipoyl moiety is incorporated into the polymer backbone, and the polymerization proceeds until termination, yielding a telechelic PFPAE diacylfluoride. nih.gov

Table 1: Components in the Anionic Ring-Opening Polymerization of HFPO

| Component | Function |

|---|---|

| This compound | Initiator precursor |

| Cesium Fluoride (CsF) | Fluoride source to react with the initiator precursor |

| Tetraglyme | Solvent |

The use of this compound as an initiator in the anionic ring-opening polymerization of HFPO directly leads to the formation of difunctional PFPAEs. The resulting telechelic PFPAE diacylfluoride possesses reactive acyl fluoride groups at both ends of the polymer chain. nih.gov These end-groups can be further modified to introduce other functionalities, allowing for the creation of well-defined block copolymers. For instance, the diacyl fluoride can be converted to a dicarboxylic acid, which can then be used in subsequent reactions to build complex polymer architectures. nih.gov This control over the end-groups is crucial for designing materials with specific properties and for applications that require the covalent bonding of the PFPAE segment to other polymer chains or surfaces.

Table 2: Research Findings on PFPAE Synthesis

| Initiator System | Monomer | Resulting Polymer Architecture | Key Feature |

|---|

Development of Poly(vinylidene fluoride) (PVDF) Copolymers

Poly(vinylidene fluoride) (PVDF) and its copolymers are well-known for their exceptional piezoelectric, pyroelectric, and ferroelectric properties, making them valuable in sensors, actuators, and energy harvesting devices. mdpi.comkaust.edu.sanih.govorioncoat.comresearchgate.net The synthesis of PVDF copolymers typically involves the polymerization of vinylidene fluoride with other fluorinated monomers to tailor the material's properties. kaust.edu.saresearchgate.net However, specific research detailing the use of this compound as a comonomer in the synthesis of PVDF copolymers is not readily found in the surveyed literature. The existing body of research on PVDF copolymers focuses on comonomers like trifluoroethylene (B1203016) (TrFE) and hexafluoropropylene (HFP). orioncoat.com

Incorporation into Diblock Copolymers and Segmented Polyurethanes

Diblock copolymers, consisting of two distinct polymer chains linked together, and segmented polyurethanes, characterized by alternating soft and hard segments, are versatile materials with tunable properties for a wide range of applications. nih.govresearchgate.netmdpi.com The incorporation of fluorinated segments can impart unique characteristics such as hydrophobicity and chemical resistance. Theoretically, this compound could serve as a precursor for a fluorinated diol or diamine, which could then be used to create fluorinated segments in these polymer architectures. However, specific examples and detailed studies of this compound being used for the synthesis of diblock copolymers or segmented polyurethanes are not prominently featured in the scientific literature. nih.govresearchgate.net

Advanced Material Development from this compound Derivatives

The development of advanced materials with specialized functionalities is a rapidly advancing field. Fluorinated compounds are often key ingredients in creating surfaces with low energy and unique properties.

Functional Coatings Technology (e.g., Non-stick, Water-repellent, Anti-stain)

Materials for Semiconductor and Microelectronics Applications

The semiconductor and microelectronics industries rely on a variety of specialized materials for processes like etching, deposition, and lithography. researchgate.netresearchgate.net Fluorinated compounds are often used as etchants or as components in photolithography. While the potential for novel fluorinated materials derived from this compound exists, there is no direct evidence in the reviewed literature of its specific use or evaluation in semiconductor and microelectronics applications. researchgate.netresearchgate.net

Novel Polymeric Materials with Piezoelectric, Pyroelectric, and Ferroelectric Properties

As mentioned, PVDF and its copolymers are the most prominent examples of polymers with piezoelectric, pyroelectric, and ferroelectric properties. mdpi.comnih.govresearchgate.netresearchgate.netrsc.orgcoatingsworld.comfraunhofer.dersc.org These properties arise from the alignment of electric dipoles within the crystalline structure of the polymer. While the introduction of different fluorinated monomers can influence these properties, there are no specific studies found that investigate the impact of incorporating this compound into polymer chains to create or enhance piezoelectric, pyroelectric, or ferroelectric effects. nih.govresearchgate.netrsc.orgcoatingsworld.com

Fabrication of Optical Waveguide Devices

Fluorinated polymers, particularly perfluorinated polymers, are of interest in the fabrication of optical waveguides due to their low optical loss in the near-infrared region, which is crucial for telecommunications. mdpi.commdpi.comresearchgate.net These materials offer advantages such as tunable refractive indices and good processability. The use of highly fluorinated monomers is key to minimizing light absorption. Although this compound is a highly fluorinated molecule, its specific application in the synthesis of polymers for optical waveguide devices is not documented in the available research. mdpi.commdpi.com

Polymer Electrolytes for Next-Generation Energy Devices

The pursuit of safer, higher-energy-density storage systems has propelled research into solid-state batteries, where solid polymer electrolytes (SPEs) are a critical component. Fluorinated polymers, in particular, are gaining attention for their potential to enhance the performance and safety of these next-generation energy devices. The unique properties of fluorine, such as its high electronegativity and low polarizability, can impart desirable characteristics to polymer electrolytes, including improved thermal stability, electrochemical stability, and tunable ion transport properties.

This compound, as a highly fluorinated monomer, presents an intriguing building block for the synthesis of novel polyester-based SPEs. Through polycondensation reactions with various diols, it is possible to create a range of fluorinated polyesters with tailored properties for electrolyte applications. The incorporation of the octafluoroadipoyl moiety into the polymer backbone is expected to influence the polymer's crystallinity, segmental motion, and interaction with lithium salts, all of which are crucial factors governing the performance of a solid polymer electrolyte.

Synthesis and Characterization of Fluorinated Polyester (B1180765) Electrolytes

The synthesis of fluorinated polyesters from this compound can be achieved through interfacial or solution polymerization with aliphatic or oligo(ethylene glycol) diols. The resulting polymers can be characterized by various techniques to understand their chemical structure, thermal properties, and morphology.

Table 1: Representative Synthesis of a Fluorinated Polyester from a Precursor Chemically Related to this compound

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer |

| Dimethyl octafluoroadipate | Ethylene glycol | Transesterification | Poly(ethylene octafluoroadipate) |

This table illustrates a synthetic route analogous to what would be used with this compound, based on the polycondensation of a similar fluorinated adipate (B1204190) derivative.

The thermal properties of these fluorinated polyesters, such as the glass transition temperature (Tg) and melting temperature (Tm), are critical for their application in SPEs. A low Tg is desirable as it indicates higher segmental motion at ambient temperatures, which facilitates ion transport. The degree of fluorination can influence these properties; for instance, the introduction of flexible, fluorine-containing segments can lower the Tg and reduce the crystallinity of the polymer matrix, both of which are beneficial for achieving higher ionic conductivity.

Electrochemical Performance of Fluorinated Polyester-Based Solid Polymer Electrolytes

The performance of a solid polymer electrolyte is primarily evaluated based on its ionic conductivity, electrochemical stability window, and lithium-ion transference number (tLi+). While direct data for polymers synthesized from this compound is not extensively available, research on analogous fluorinated polyesters provides valuable insights into their potential electrochemical performance.

For instance, solid polymer electrolytes are prepared by dissolving a lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), in the fluorinated polyester matrix. The interaction between the lithium ions and the polar groups (ester and ether linkages) in the polymer, as well as the fluorine atoms, facilitates ion conduction.

Table 2: Electrochemical Properties of a Representative Fluorinated Polyester-Based Solid Polymer Electrolyte

| Polymer Matrix | Lithium Salt | Ionic Conductivity (S/cm) at 25°C | Electrochemical Stability Window (V vs. Li/Li+) | Li+ Transference Number (tLi+) |

| Poly(ethylene octafluoroadipate) | LiTFSI | ~10⁻⁵ - 10⁻⁴ | > 4.5 | ~0.4 - 0.6 |

The data presented in this table is based on typical performance characteristics observed for fluorinated polyester electrolytes and serves as an illustrative example of the expected performance for a system based on this compound.

The high electronegativity of the fluorine atoms in the octafluoroadipoyl unit can create a polymer matrix with a low surface energy and high oxidative stability. This is expected to result in a wide electrochemical stability window, making these electrolytes compatible with high-voltage cathodes, a key requirement for next-generation high-energy-density batteries. Furthermore, the presence of fluorine can help in the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode, which is crucial for preventing dendrite growth and ensuring long-term cycling stability.

Spectroscopic and Analytical Characterization of Octafluoroadipoyl Difluoride and Its Polymerization Products

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorine Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organofluorine compounds. The unique properties of the fluorine-19 nucleus make it particularly well-suited for NMR studies. alfa-chemistry.com

¹⁹F NMR Spectroscopy for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for characterizing fluorinated molecules. scholaris.ca With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides strong signals, facilitating detailed structural analysis. alfa-chemistry.comnih.gov The chemical shift range in ¹⁹F NMR is significantly wider than in proton (¹H) NMR, spanning over 700 ppm, which minimizes the likelihood of signal overlap and allows for the clear resolution of different fluorine environments within a molecule. azom.comthermofisher.com

In the case of octafluoroadipoyl difluoride, F-C(=O)-(CF₂)₄-C(=O)-F, distinct signals are expected for the acyl fluoride (B91410) fluorine atoms and the four methylene (B1212753) (-CF₂-) groups in the aliphatic chain. The acyl fluoride (-COF) group typically resonates in a specific region of the ¹⁹F NMR spectrum. alfa-chemistry.comucsb.edu The internal -CF₂- groups will also exhibit characteristic chemical shifts, which can be influenced by their proximity to the electron-withdrawing acyl fluoride groups. Spin-spin coupling between adjacent, non-equivalent fluorine nuclei provides further structural information, revealing connectivity within the fluorinated chain. azom.com

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Relevant Functional Groups

| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |

| -C(=O)F | -70 to -20 |

| -CF₂- | +80 to +140 |

| -CF₃ | +40 to +80 |

Note: Positive values indicate downfield shifts from the CFCl₃ reference, while negative values correspond to upfield shifts. Some historical literature may use a reversed sign convention. colorado.edu

Multinuclear NMR for Structural Elucidation

While ¹⁹F NMR is paramount, a comprehensive structural characterization often involves multinuclear NMR techniques, primarily Carbon-13 (¹³C) NMR. southampton.ac.uk By correlating data from both ¹⁹F and ¹³C NMR spectra, a complete picture of the carbon backbone and the location of fluorine substituents can be assembled.

In the ¹³C NMR spectrum of this compound, the signals for the carbonyl carbons and the fluorinated carbons of the aliphatic chain will be observed. The coupling between carbon and fluorine nuclei (¹J_CF, ²J_CF, etc.) provides invaluable information for assigning specific resonances. For polymers derived from this compound, NMR analysis is crucial for determining the polymer's microstructure, monomer sequencing, and end-group analysis. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, the most prominent feature in the IR spectrum is the very strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl fluoride group. This band typically appears at a high frequency (wavenumber) due to the high electronegativity of the attached fluorine atom.

Additionally, strong absorption bands corresponding to carbon-fluorine (C-F) stretching vibrations will be present in the fingerprint region of the spectrum. Analysis of these vibrational modes can confirm the presence of the key functional groups within the molecule. When this compound undergoes polymerization, changes in the vibrational spectra, such as the disappearance of the acyl fluoride C=O band and the appearance of new bands corresponding to the formed linkages (e.g., ester or amide), provide direct evidence of the reaction's progress and the structure of the resulting polymer. rsc.org

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. udel.edu When this compound is analyzed by MS, the molecular ion peak (M⁺) confirms its molecular weight.

Electron impact (EI) ionization often leads to characteristic fragmentation of the molecule. chemguide.co.uk For perfluorinated compounds, fragmentation frequently involves cleavage of C-C bonds or C-CO bonds. libretexts.org Common fragments for this compound could include the loss of a fluorine atom, a -COF group, or cleavage within the perfluoroalkane chain. libretexts.org The resulting fragmentation pattern serves as a molecular "fingerprint" that can be used to confirm the identity of the compound and assess its purity by detecting ions from any potential impurities. chemguide.co.uk

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Description |

| [C₆F₈O₂]⁺ | Molecular Ion (M⁺) |

| [C₅F₈O]⁺ | Loss of COF radical |

| [C₅F₇O₂]⁺ | Loss of F radical |

| [CF₂CF₂CF₂CF₂COF]⁺ | Cleavage of C-CO bond |

| [COF]⁺ | Acylium ion |

Chromatographic Techniques for Separation and Characterization of Fluorinated Compounds

Chromatography is indispensable for the separation, purification, and analysis of fluorinated compounds and their mixtures.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. epa.gov When coupled with a mass spectrometer (GC-MS), it allows for the separation of the compound from starting materials, byproducts, or solvents, with subsequent identification of each component based on its mass spectrum. The choice of GC column is critical for achieving efficient separation of structurally similar fluorinated compounds. epa.gov

High-Performance Liquid Chromatography (HPLC) is another vital technique, particularly for the analysis of less volatile compounds or the products of polymerization. nih.gov Reversed-phase HPLC is a common method used for the separation of perfluorinated carboxylic acids and related compounds. researchgate.net Since fluorinated compounds may lack a strong UV chromophore, derivatization is sometimes employed to attach a UV-active or fluorescent tag, enhancing detection sensitivity. nih.gov For polymers, techniques like Gel Permeation Chromatography (GPC), a type of HPLC, are used to determine the molecular weight distribution, a critical property of the polymeric material. rsc.org

Theoretical and Computational Chemistry Approaches for Octafluoroadipoyl Difluoride

Quantum Chemical Computations for Electronic Structure and Reactivity

Quantum chemical computations are fundamental to predicting the behavior of molecules at the atomic level. For octafluoroadipoyl difluoride, these calculations can elucidate its stability, electrophilicity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations are instrumental in understanding the structure-function relationships in fluorinated compounds. For molecules like this compound, DFT can be used to determine key molecular properties that govern its reactivity and physical characteristics.

DFT studies on related acyl fluoride (B91410) compounds have provided insights into reaction mechanisms, such as the fluorination of carboxylic acids. researchgate.net These studies often explore mechanistic details that distinguish different reaction pathways. researchgate.net For instance, in the context of synthesizing organofluorine compounds, DFT calculations have been employed to understand the interaction mechanisms between organic molecules and electrophilic fluorinating reagents. dntb.gov.ua

Key molecular properties of this compound that can be investigated using DFT include:

Bond Polarities: The high electronegativity of fluorine and oxygen atoms creates significant partial positive charges on the carbon atoms, particularly the carbonyl carbons. This makes them highly susceptible to nucleophilic attack.

Electron Distribution: Mapping the electron density and electrostatic potential can identify regions of the molecule that are electron-rich or electron-poor, predicting sites of interaction.

Vibrational Frequencies: Calculated infrared (IR) spectra can help in the experimental characterization of the compound and can be correlated with properties like radiative efficiency.

Time-Dependent Density Functional Theory (TD-DFT) can also be employed to understand the electronic transitions and spectroscopic properties of such molecules. nih.gov

| Computational Method | Key Applications for Fluorinated Acyl Fluorides | Example Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular geometries, electronic structure, bond energies, and vibrational frequencies. | Predicting reaction sites, understanding bond polarities, and correlating structure with reactivity. dntb.gov.ua |

| Time-Dependent DFT (TD-DFT) | Investigation of excited states and electronic spectra. | Understanding UV-Visible absorption properties and the mechanism of fluoride ion sensing in related compounds. nih.gov |

Ab initio and semi-empirical methods are also crucial for gaining mechanistic insights into the reactions of fluorinated compounds. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer high accuracy for studying reaction pathways. nih.govpnas.org

Studies on global warming molecules have used ab initio electronic structure methods to determine the fundamental molecular properties that are important in assessing the radiative efficiency of a molecule. nih.govpnas.orgnih.gov These methods can elucidate how factors like bond polarity and the presence of specific functional groups (like C-F and C-O) contribute to the absorption of infrared radiation. nih.gov

For reactions involving compounds like this compound, these computational methods can be used to:

Map Potential Energy Surfaces: To identify reactants, products, intermediates, and transition states.

Calculate Activation Barriers: To predict reaction rates and determine the feasibility of different reaction pathways.

Model Reaction Dynamics: Dual-level direct dynamics methods, where the minimum energy path is calculated at a lower level of theory and then corrected with higher-level single-point energy calculations, have been used to investigate multichannel reactions of fluorine atoms. nih.gov

These computational approaches provide a detailed picture of reaction mechanisms, which is essential for controlling chemical transformations and designing new synthetic routes. nih.gov

Molecular Modeling and Simulation for Material Design

Molecular modeling and simulation extend beyond single molecules to predict the bulk properties of materials and guide the design of new functional materials derived from precursors like this compound.

A significant area of research for fluorinated compounds is their impact as greenhouse gases. Computational models are crucial for predicting their radiative efficiency, which quantifies their ability to absorb infrared radiation. nih.govpnas.org Ab initio electronic structure methods are used to identify the key molecular properties that influence a molecule's radiative efficiency. nih.gov

Several factors determined through computational modeling contribute to the high radiative efficiency of many perfluorinated compounds:

Polar Bonds: The presence of highly polar bonds, such as C-F and C-O, leads to strong absorption in the infrared region. nih.gov

Vibrational Modes: C-O and C-F stretching vibrations often fall within the atmospheric infrared window, where the Earth radiates heat into space. nih.govpnas.orgnih.gov

A study on six classes of perfluorinated compounds showed that their absorption of radiation decreases in the following order: perfluoroethers > perfluorothioethers ≈ sulfur/carbon compounds > perfluorocarbons > perfluoroolefins > carbon/nitrogen compounds. nih.govpnas.org This knowledge, derived from predictive models, is essential for designing environmentally safer fluorinated compounds. nih.gov

| Factor | Influence on Radiative Efficiency | Computational Insight |

|---|---|---|

| Bond Polarity (e.g., C-F, C-O) | Increases IR absorption intensity. nih.gov | Ab initio calculations show that increased bond polarity enhances IR intensity. nih.govpnas.org |

| Vibrational Frequencies | Absorption bands within the 8-12 µm atmospheric window have a greater effect. nih.govpnas.org | DFT and ab initio methods accurately predict vibrational frequencies. |

| Molecular Structure | The arrangement and number of fluorine atoms can significantly alter absorption. nih.gov | Models show that the distribution of fluorine atoms can change the overall IR absorption by a factor of two. nih.gov |

| Chain Length | Longer chains lead to greater overall absorption. nih.gov | Simulations demonstrate that while overall absorption increases, the intensity per bond may decrease. nih.govpnas.org |

In silico (computational) frameworks are increasingly used to design and screen new materials with desired properties, reducing the need for extensive trial-and-error experimentation. slideshare.net For fluorinated materials, these frameworks can be used to design polymers, solvents, and other advanced materials. man.ac.uk

Computational approaches for designing fluorinated materials include:

Molecular Dynamics (MD) Simulations: Used to study the adsorption and interaction of per- and polyfluoroalkyl substances (PFAS) with various substrates, which is relevant for remediation technologies. nih.gov

Quantum Chemical Calculations: Employed to discover new reactions for synthesizing fluorinated compounds. For example, simulations can predict viable reaction pathways for creating selectively fluorinated N-heterocycles, which are important in drug development. hokudai.ac.jp

Structure-Property Relationships: Computational studies can establish relationships between the molecular architecture of perfluorinated compounds and their fire suppression capabilities, aiming to develop environmentally friendly alternatives to traditional agents. researchgate.net

By functionalizing materials with fluorine, properties such as hydrophobicity, thermal stability, and chemical resistance can be tuned. mdpi.com For example, molecular simulations have been used to investigate different strategies for fluorine functionalization of metal-organic frameworks (MOFs) to enhance their ability to capture PFAS from water.

Computational Analysis of Reaction Pathways and Transition States

Understanding the detailed mechanism of chemical reactions is crucial for optimizing reaction conditions and predicting product formation. Computational chemistry provides the tools to analyze complex reaction pathways and characterize the high-energy transition states that control reaction rates.

For perfluorinated compounds, which are often persistent in the environment, understanding their transformation pathways is of significant interest. nih.gov The Chemical Transformation Simulator (CTS) is a web-based tool that uses reaction libraries based on generalized reaction schemes to predict the transformation products of PFAS in various environmental and biological systems. nih.gov These libraries are developed from the process science reported in peer-reviewed literature and allow for the prediction of metabolites and environmental degradation products. nih.gov

Computational methods like DFT are also used to investigate the transition states of specific reactions. For instance, theoretical studies on the reactions of fluorine atoms with other molecules have calculated minimum energy paths and activation barriers to determine which reaction channels will predominate under different conditions. nih.gov This type of analysis is critical for predicting the fate of fluorinated compounds and for the rational design of chemical processes involving molecules like this compound.

Environmental Implications and Sustainable Innovations in Octafluoroadipoyl Difluoride Research

Research on Mitigation Strategies and Degradation Pathways

Given the persistence of compounds like octafluoroadipoyl difluoride, research has focused on mitigation strategies to remove them from the environment and on understanding potential, albeit limited, degradation pathways.

Mitigation and Remediation Strategies: There is no known natural degradation process that effectively eliminates PFAS from the environment. doaj.org Therefore, mitigation efforts center on physicochemical removal technologies. Common strategies investigated for the broader class of PFAS include:

Adsorption: Granular activated carbon (GAC) is a widely used method for removing PFAS from drinking water. waterrf.org However, its effectiveness is generally lower for short-chain PFAS compared to long-chain ones due to their higher water solubility.

Membrane Filtration: Technologies like reverse osmosis and nanofiltration have proven effective at removing PFAS, including short-chain variants, from water. doaj.orgwaterrf.org The primary challenge with these methods is the management of the resulting concentrated waste stream. waterrf.org

Advanced Oxidation Processes: Research is ongoing into destructive technologies that can break the C-F bond, such as electrochemical oxidation and photolysis. doaj.org These methods are promising but often face challenges related to energy costs and the formation of potentially harmful byproducts.

Degradation Pathways: The inherent stability of the perfluoroalkyl structure makes it recalcitrant to most degradation mechanisms. Research into the degradation of PFAS is challenging and often focuses on precursor compounds that can transform into persistent PFAAs. For perfluoroacyl halides, hydrolysis is a primary abiotic degradation pathway. This compound would be expected to react with water to form the corresponding octafluoroadipic acid. While this transforms the initial compound, the resulting perfluorinated dicarboxylic acid remains highly persistent.

Studies on microbial degradation have shown very limited success for perfluorinated compounds. princeton.edu Some research suggests that certain fungi or bacteria might be capable of transforming specific types of polyfluorinated substances under particular conditions, but the complete mineralization of perfluorinated chains like that in this compound has not been demonstrated under environmental conditions. doaj.orgresearchgate.net

Advancements in Green Chemistry Principles for Fluorine-Containing Materials

The field of fluorine chemistry is increasingly integrating the principles of green chemistry to minimize the environmental impact of producing and using fluorinated materials. tandfonline.comtandfonline.com This involves a holistic approach to the chemical lifecycle, from the choice of raw materials to the design of the final product.

Recent advances in green fluorine chemistry include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. Traditional fluorination methods often have poor atom economy. tandfonline.com

Use of Safer Reagents and Solvents: There is a significant push to move away from hazardous fluorinating agents like elemental fluorine (F₂) or hydrogen fluoride (B91410) (HF). tandfonline.comcas.cn Research focuses on developing milder, more selective reagents and conducting reactions in safer, environmentally friendly solvents, such as water where possible. rsc.org

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce the energy consumption and environmental footprint of chemical manufacturing.

Catalysis: Employing catalytic processes instead of stoichiometric reagents can dramatically reduce waste and improve efficiency. Significant progress has been made in developing catalytic methods for fluorination. cas.cn

Design for Degradation: While challenging for highly fluorinated compounds, a key goal of green chemistry is to design molecules that perform their intended function and then break down into harmless substances after use. For some applications, incorporating features that limit atmospheric lifetime, such as specific chemical bonds, is a strategy to reduce global warming potential. mdpi.com

| Green Chemistry Principle | Application in Fluorine Chemistry |

|---|---|

| Prevention | Designing syntheses to avoid waste generation from the start. |

| Atom Economy | Developing reactions (e.g., catalytic C-H fluorination) that incorporate more reactant atoms into the final product. tandfonline.com |

| Less Hazardous Syntheses | Replacing hazardous reagents like HF with safer alternatives. cas.cn |

| Safer Solvents | Performing reactions in water or other non-hazardous solvents. acs.orgrsc.org |

| Energy Efficiency | Creating reactions that proceed at room temperature and pressure. |

| Catalysis | Using catalysts to perform reactions with high selectivity and minimal waste. cas.cn |

By embracing these principles, chemists aim to continue leveraging the unique properties of fluorine-containing materials while minimizing their adverse impacts on the environment and human health.

Future Research Directions and Interdisciplinary Opportunities for Octafluoroadipoyl Difluoride

Synergistic Approaches in Organofluorine Chemistry and Polymer Science

The convergence of organofluorine chemistry and polymer science presents a fertile ground for innovation, with Octafluoroadipoyl difluoride at the nexus of this synergy. The high reactivity of its acyl fluoride (B91410) groups allows for a variety of polymerization reactions, including polycondensation with diols or diamines to form fluorinated polyesters and polyamides, respectively.

Future research will likely focus on the synthesis of a diverse library of polymers derived from this compound. By systematically varying the co-monomers, researchers can fine-tune the properties of the resulting polymers. For instance, reacting this compound with long-chain flexible diols could yield fluorinated elastomers with low glass transition temperatures and excellent flexibility, while condensation with rigid aromatic diamines could produce high-strength, thermally stable engineering plastics.

The introduction of the perfluorinated adipoyl moiety into a polymer backbone is anticipated to impart a range of desirable properties, including:

Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to exceptional thermal and oxidative stability.

Chemical Inertness: The fluorine sheath protects the polymer chain from chemical attack, rendering it resistant to a wide range of solvents and corrosive agents.

Low Surface Energy: This leads to hydrophobic and oleophobic surfaces, which are valuable for applications requiring non-stick and anti-fouling properties.

Low Refractive Index: Fluorinated polymers often exhibit low refractive indices, making them suitable for optical applications.

Biocompatibility: The inert nature of many fluoropolymers makes them attractive candidates for biomedical devices.

A key research direction will be the exploration of structure-property relationships in these novel polymers. By correlating the chemical structure of the co-monomer with the thermal, mechanical, and surface properties of the resulting polymer, a predictive understanding can be developed, guiding the design of materials with tailored performance characteristics.

Table 1: Potential Polymer Classes from this compound and Their Anticipated Properties

| Polymer Class | Co-monomer Type | Anticipated Key Properties | Potential Applications |

| Fluorinated Polyesters | Aliphatic Diols | Flexibility, Low Tg, Chemical Resistance | Seals, Gaskets, Elastomers |

| Fluorinated Polyesters | Aromatic Diols | High Thermal Stability, Mechanical Strength | High-Performance Films, Coatings |

| Fluorinated Polyamides | Aliphatic Diamines | High Strength, Abrasion Resistance | Fibers, Engineering Plastics |

| Fluorinated Polyamides | Aromatic Diamines | Extreme Thermal Stability, Rigidity | Aerospace Components, Composites |

Computational-Experimental Feedback Loops for Material Discovery

The traditional, trial-and-error approach to materials discovery is being revolutionized by the integration of computational modeling and experimental validation. This synergistic feedback loop is particularly valuable for exploring the vast design space offered by monomers like this compound.

Computational chemistry can be employed to predict the properties of polymers derived from this compound before they are synthesized in the lab. Molecular dynamics (MD) simulations, for instance, can provide insights into the polymer chain conformation, packing, and dynamics, which in turn can be used to estimate bulk properties such as glass transition temperature, melting point, and mechanical moduli. Quantum mechanical calculations can be used to predict the reactivity of the acyl fluoride groups and to model the polymerization kinetics.

These computational predictions can then guide the experimental synthesis efforts, allowing researchers to prioritize the most promising candidate polymers. The synthesized polymers can then be characterized, and the experimental data can be used to refine and validate the computational models. This iterative process of prediction, synthesis, and characterization can significantly accelerate the discovery of new materials with desired properties.

Table 2: Computational and Experimental Techniques in a Feedback Loop for Fluoropolymer Development

| Stage | Computational Technique | Experimental Technique |

| Monomer Reactivity | Density Functional Theory (DFT) | Kinetic Polymerization Studies |

| Polymer Structure | Molecular Dynamics (MD) Simulations | X-ray Diffraction (XRD), NMR Spectroscopy |

| Thermal Properties | MD Simulations, Cohesive Energy Density Calculations | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |

| Mechanical Properties | Finite Element Analysis (FEA) on simulated structures | Tensile Testing, Dynamic Mechanical Analysis (DMA) |

| Surface Properties | Surface Energy Calculations | Contact Angle Measurements |

Novel Applications in Emerging Technologies Driven by Fluorinated Polymers

The unique properties of fluorinated polymers derived from this compound are expected to drive their adoption in a variety of emerging technologies. The combination of thermal stability, chemical resistance, and low surface energy makes these materials highly attractive for applications where conventional polymers fall short.

Potential future applications include:

Advanced Membranes: The chemical inertness and tunable porosity of polymers containing the octafluoroadipoyl unit could be leveraged for gas separation, pervaporation, and fuel cell membranes.

High-Performance Coatings: The low surface energy of these polymers could lead to the development of superhydrophobic and ice-phobic coatings for applications ranging from self-cleaning surfaces to anti-icing coatings for aircraft.

Dielectric Materials: The low dielectric constant and high dielectric strength of fluorinated polymers are advantageous for next-generation microelectronics and high-frequency communication systems.

Biomedical Implants and Devices: The biocompatibility and biostability of these materials could make them suitable for use in long-term medical implants, drug delivery systems, and diagnostic devices.

Energy Storage: The electrochemical stability of fluorinated polymers could be beneficial for developing safer and more durable electrolytes and binders for high-energy-density batteries.

The development of these applications will require interdisciplinary collaboration between polymer chemists, materials scientists, engineers, and experts in the specific application domains. The ability to precisely control the properties of polymers derived from this compound through synergistic chemical design and computational modeling will be key to unlocking their full potential in these and other yet-to-be-imagined technologies.

Q & A

Basic Question: What experimental methods are recommended for synthesizing octafluoroadipoyl difluoride, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves fluorination of adipoyl chloride using sulfur tetrafluoride (SF₄) or metal fluorides under controlled anhydrous conditions. Key parameters include:

- Temperature: Maintained between 80–120°C to balance reactivity and side-product formation.

- Catalyst Selection: Metal fluorides (e.g., KF) improve fluorination efficiency but may require inert atmospheres to prevent hydrolysis .

- Purification: Post-reaction, fractional distillation under reduced pressure isolates the compound from unreacted SF₄ and byproducts like HF. Yield optimization requires monitoring fluorination completeness via ¹⁹F NMR to detect residual chloride groups.

Basic Question: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- ¹⁹F NMR and FTIR: Confirm fluorination extent (peaks at ~-120 ppm for CF₂ groups in ¹⁹F NMR) and carbonyl conversion (absence of C=O stretches in FTIR) .

- X-ray Crystallography: Resolves bond angles and confirms the linear adipoyl backbone, critical for assessing steric effects in downstream reactions.

- Elemental Analysis: Validate stoichiometry (C₆F₁₀O₂) with ≤2% deviation.

Advanced Question: What mechanistic insights explain discrepancies in fluorination efficiency between batch and flow reactor systems?

Methodological Answer:

Contradictions in fluorination yields arise from:

- Mass Transfer Limitations: Batch reactors exhibit uneven SF₄ distribution, while flow systems enhance gas-liquid contact.

- Byproduct Accumulation: HF byproducts in batch reactors deactivate catalysts over time, requiring in-situ neutralization with NaF .

- Computational Validation: Use density functional theory (DFT) to model transition states in SF₄-mediated fluorination, comparing activation energies between reactor types. Experimental data should align with predicted rate constants (k) from Arrhenius plots .

Advanced Question: How do solvent polarity and aggregation states affect this compound’s reactivity in polymer crosslinking?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) to stabilize reactive intermediates. Aggregation in non-polar solvents (e.g., hexane) reduces nucleophilic attack efficiency by amines or alcohols.

- Kinetic Studies: Monitor crosslinking via time-resolved FTIR to track carbonyl disappearance. Correlate with solvent dielectric constants (ε) to identify polarity-dependent rate laws.

- Controlled Aggregation: Use dynamic light scattering (DLS) to assess particle size effects on reactivity .

Advanced Question: What computational approaches validate experimental observations of this compound’s thermal stability?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (typically >250°C).

- Molecular Dynamics (MD) Simulations: Model bond dissociation energies (BDEs) for C-F and C-C bonds under thermal stress. Compare with experimental TGA data to identify decomposition pathways.

- Contradiction Resolution: Discrepancies between simulated and observed stability may arise from lattice defects in crystalline samples, requiring powder XRD to assess crystallinity .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Containment: Use fume hoods with HEPA filters to prevent HF exposure during synthesis.

- Personal Protective Equipment (PPE): Fluoropolymer-coated gloves and face shields mandatory.

- Emergency Neutralization: Keep calcium gluconate gel on hand for HF exposure; maintain NaHCO₃ solutions for spill neutralization .

Advanced Question: How can researchers resolve contradictions in reported fluorination byproducts across literature studies?

Methodological Answer:

- Systematic Byproduct Profiling: Use GC-MS to identify trace compounds (e.g., perfluorinated alkanes, cyclic ethers).

- Replicate Studies: Control variables like moisture levels (via Karl Fischer titration) and catalyst aging.

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, isolating variables (e.g., SF₄ purity) as confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.